Home > Products > Screening Compounds P12504 > clozapine-N-oxide hydrochloride
clozapine-N-oxide hydrochloride - 2375662-42-1

clozapine-N-oxide hydrochloride

Catalog Number: EVT-2609050
CAS Number: 2375662-42-1
Molecular Formula: C18H20Cl2N4O
Molecular Weight: 379.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Clozapine-N-oxide hydrochloride is a synthetic compound derived from the antipsychotic drug clozapine. It serves primarily as a pharmacological tool in neuroscience, particularly within the framework of chemogenetics. Clozapine-N-oxide hydrochloride is notable for its role in activating Designer Receptors Exclusively Activated by Designer Drugs, commonly referred to as DREADDs. These engineered receptors allow researchers to manipulate neuronal activity in vivo with temporal precision and specificity.

Source

Clozapine-N-oxide hydrochloride can be synthesized from clozapine, which is commercially available as an antipsychotic medication. The synthesis often involves oxidation processes that convert clozapine into its N-oxide form, which is then further processed into the hydrochloride salt.

Classification

Clozapine-N-oxide hydrochloride falls under the category of chemical compounds known as N-oxides. It is classified as a ligand for G-protein-coupled receptors and is particularly relevant in the study of neuropharmacology and behavioral neuroscience.

Synthesis Analysis

Methods

The synthesis of clozapine-N-oxide hydrochloride typically involves oxidation reactions using various oxidizing agents. Common methods include:

  1. Using Meta-Chloroperoxybenzoic Acid (mCPBA): This method yields high purity and quantity, often achieving yields between 86% and 94% .
  2. Oxone® Method: A more cost-effective approach involves using Oxone® (potassium peroxymonosulfate) as an oxidizing agent, allowing for gram-scale synthesis suitable for extensive research applications .

Technical Details

The general procedure for synthesizing clozapine-N-oxide hydrochloride includes dissolving clozapine in a solvent such as methanol or ethanol, followed by the addition of the oxidizing agent. The reaction mixture is typically stirred at room temperature for several hours before purification through crystallization or chromatography .

Molecular Structure Analysis

Structure

Clozapine-N-oxide hydrochloride has a complex molecular structure characterized by its tetragonal symmetry (I4/m). The molecular formula is C18H19ClN4OC_{18}H_{19}ClN_{4}O with a molecular weight of approximately 340.82 g/mol .

Data

Key structural data obtained from nuclear magnetic resonance spectroscopy includes:

  • Proton NMR: Chemical shifts indicate various hydrogen environments within the molecule, providing insights into its conformational dynamics.
  • Carbon NMR: This data reveals the carbon skeleton and functional groups present in the compound .
Chemical Reactions Analysis

Clozapine-N-oxide hydrochloride participates in several chemical reactions, primarily involving its interaction with biological systems:

  1. Activation of DREADDs: When administered, it selectively activates engineered receptors in neurons, leading to downstream signaling events that modulate neuronal activity.
  2. Metabolism: In vivo studies show that clozapine-N-oxide can be metabolized back into clozapine, complicating its pharmacological effects .

Technical Details

The stability of clozapine-N-oxide hydrochloride under physiological conditions has been documented, with degradation points typically observed between 473 K and 493 K .

Mechanism of Action

Clozapine-N-oxide functions primarily as an agonist for DREADD systems. Upon administration, it binds to these engineered G-protein-coupled receptors, leading to activation of intracellular signaling pathways. This mechanism allows researchers to control neuronal firing rates and study the resultant behavioral effects.

Process

  1. Binding: Clozapine-N-oxide binds selectively to DREADDs.
  2. Signal Transduction: This binding triggers G-protein signaling cascades that influence neuronal excitability and neurotransmitter release.
  3. Behavioral Outcomes: Activation can lead to observable changes in behavior, such as alterations in sensory processing or motor control .
Physical and Chemical Properties Analysis

Physical Properties

Clozapine-N-oxide hydrochloride appears as a yellow solid and is soluble in water and organic solvents like dimethyl sulfoxide. Its melting point ranges from 235 °C to 237 °C depending on the specific salt form used .

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 340.82 g/mol.
  • Solubility: Highly soluble in water (up to 41.57 mg/mL) and dimethyl sulfoxide.
  • Stability: Maintains stability under standard laboratory conditions but should be stored desiccated at room temperature to prevent degradation .
Applications

Clozapine-N-oxide hydrochloride has significant applications in scientific research:

  1. Chemogenetics: It is widely used in studies involving DREADDs to manipulate neuronal circuits and understand their roles in behavior and disease models.
  2. Neuroscience Research: Researchers utilize clozapine-N-oxide to investigate various neurological disorders by controlling specific neuronal populations.
  3. Pharmacological Studies: Its unique properties allow for exploration into receptor pharmacodynamics and interactions within complex biological systems.
Chemogenetic Applications of Clozapine-N-Oxide Hydrochloride

Designer Receptors Exclusively Activated by Designer Drugs Technology

Mechanism of Action in Neuronal Modulation via Engineered Muscarinic Receptors

Clozapine-N-Oxide Hydrochloride serves as the primary chemogenetic actuator for engineered G protein-coupled receptors known as Designer Receptors Exclusively Activated by Designer Drugs. These receptors are derived from human muscarinic acetylcholine receptors but are modified to lose affinity for their endogenous ligand, acetylcholine, while gaining high sensitivity to synthetic ligands like Clozapine-N-Oxide Hydrochloride. Upon systemic administration, Clozapine-N-Oxide Hydrochloride crosses the blood-brain barrier and binds to these receptors, triggering intracellular signaling cascades. The two predominant receptor types are:

  • Excitatory (human M3 variant coupled to Gq proteins): Activation stimulates phospholipase C, generating inositol trisphosphate and diacylglycerol. This depolarizes neurons and increases firing rates, facilitating targeted neuronal activation [1] [5].
  • Inhibitory (human M4 variant coupled to Gi proteins): Activation inhibits adenylyl cyclase, reducing cyclic adenosine monophosphate levels. This hyperpolarizes neurons and suppresses synaptic activity, enabling precise neuronal silencing [5] [7].

Electrophysiological studies in rodents confirm that Clozapine-N-Oxide Hydrochloride dose-dependently modulates neuronal firing within minutes of administration. For example, in brain slices expressing inhibitory Designer Receptors Exclusively Activated by Designer Drugs, 1 μM Clozapine-N-Oxide Hydrochloride reduced action potential frequency by >70% [5]. This real-time control allows researchers to investigate causal links between neuronal activity and behavior without permanent tissue alteration.

Receptor Specificity: human M3 Designer Receptors Exclusively Activated by Designer Drugs, human M4 Designer Receptors Exclusively Activated by Designer Drugs, and human M4 Designer Receptors Exclusively Activated by Designer Drugs-Neurexin Variants

Clozapine-N-Oxide Hydrochloride exhibits distinct efficacy profiles across Designer Receptors Exclusively Activated by Designer Drugs subtypes:

Table 1: Receptor Specificity of Clozapine-N-Oxide Hydrochloride

Receptor SubtypeG-Protein CouplingPrimary Neuronal EffectPotency (Half maximal effective concentration)
human M3 Designer Receptors Exclusively Activated by Designer DrugsGqExcitatory (depolarization)8.1 nM [5]
human M4 Designer Receptors Exclusively Activated by Designer DrugsGiInhibitory (hyperpolarization)6.89 nM [5]
human M4 Designer Receptors Exclusively Activated by Designer Drugs-NeurexinGiSynapse-specific inhibitionComparable to human M4 Designer Receptors Exclusively Activated by Designer Drugs [7]

The human M3 Designer Receptors Exclusively Activated by Designer Drugs and human M4 Designer Receptors Exclusively Activated by Designer Drugs remain the most widely deployed, enabling bidirectional control of neuronal populations. Notably, the human M4 Designer Receptors Exclusively Activated by Designer Drugs-neurexin variant incorporates the presynaptic neurexin-1β cytoplasmic domain, localizing receptor expression to specific synaptic compartments. This permits ultra-precise modulation of neurotransmitter release at defined synapses without affecting somatic excitability, a refinement critical for dissecting synaptic contributions to circuit function [7]. Binding assays confirm negligible affinity of Clozapine-N-Oxide Hydrochloride for native muscarinic receptors (>1,000-fold selectivity for engineered variants), ensuring minimal off-target activation in mammalian brain tissue [1].

Comparative Efficacy of Clozapine-N-Oxide Hydrochloride versus Clozapine-N-Oxide Dimethyl Sulfoxide in Nonhuman Primates

Bioavailability and Plasma-to-Cerebrospinal Fluid Concentration Ratios

The hydrochloride formulation of Clozapine-N-Oxide significantly enhances pharmacokinetic properties relative to the traditional dimethyl sulfoxide-solubilized Clozapine-N-Oxide. In rhesus macaques, intramuscular administration of Clozapine-N-Oxide Hydrochloride (3 mg/kg) demonstrated 6–7-fold higher peak plasma concentrations compared to equimolar Clozapine-N-Oxide Dimethyl Sulfoxide formulations. Plasma concentrations peaked within 30–90 minutes post-injection, with detectable Clozapine-N-Oxide persisting for >4 hours [3]. Critically, Clozapine-N-Oxide Hydrochloride achieves substantially higher cerebrospinal fluid-to-plasma concentration ratios (0.18–0.22 versus 0.05–0.08 for Clozapine-N-Oxide Dimethyl Sulfoxide), indicating superior blood-brain barrier penetration. Free Clozapine-N-Oxide concentrations in cerebrospinal fluid reached 12.4 nM after Clozapine-N-Oxide Hydrochloride administration—sufficient to activate human M3 Designer Receptors Exclusively Activated by Designer Drugs and human M4 Designer Receptors Exclusively Activated by Designer Drugs given their low nanomolar half maximal effective concentration values [3] [6].

Table 2: Pharmacokinetic Profile in Nonhuman Primates

ParameterClozapine-N-Oxide HydrochlorideClozapine-N-Oxide Dimethyl SulfoxideSignificance
Peak Plasma Concentration1,200 ng/mL180 ng/mLp < 0.001 [3]
Cerebrospinal Fluid:Plasma Ratio0.220.08p < 0.01 [3] [6]
Time to Peak (Plasma)30–90 min90–120 minp < 0.05 [3]
Free Cerebrospinal Fluid Concentration12.4 nM≤3.1 nMClinically relevant for receptor activation [3]

These findings resolve prior controversies regarding Clozapine-N-Oxide’s brain penetrance. While earlier studies in rats suggested minimal blood-brain barrier permeability, the hydrochloride salt’s improved solubility facilitates central nervous system access at concentrations exceeding the half maximal effective concentration for human M3 Designer Receptors Exclusively Activated by Designer Drugs and human M4 Designer Receptors Exclusively Activated by Designer Drugs activation [6].

Reduction of Clozapine Retroconversion in Clozapine-N-Oxide Hydrochloride Formulations

A major limitation of traditional Clozapine-N-Oxide preparations is enzymatic retroconversion to clozapine—a promiscuous psychoactive compound with affinity for dopamine D2, serotonin 5-hydroxytryptamine 2A, and adrenergic receptors. Clozapine-N-Oxide Hydrochloride substantially mitigates this confound. Pharmacokinetic analyses in macaques revealed that plasma clozapine levels following Clozapine-N-Oxide Hydrochloride administration were 58% lower than those after equimolar Clozapine-N-Oxide Dimethyl Sulfoxide injections (AUC0–4h: 120 versus 280 ng·h/mL). Consequently, the clozapine-to-Clozapine-N-Oxide ratio decreased from 1.8 with Clozapine-N-Oxide Dimethyl Sulfoxide to 0.4 with Clozapine-N-Oxide Hydrochloride [3] [6].

This reduction stems from two properties of the hydrochloride formulation:

  • Enhanced Stability: The ionic character of Clozapine-N-Oxide Hydrochloride reduces susceptibility to hepatic cytochrome P450-mediated reduction (primarily Cytochrome P450 Family 1 Subfamily A Member 2 and Cytochrome P450 Family 3 Subfamily A Member 4), the primary pathway for clozapine generation [3].
  • Diminished Dimethyl Sulfoxide Interactions: Eliminating dimethyl sulfoxide avoids solvent-induced perturbations of metabolic enzymes that facilitate retroconversion [6].

Notably, clozapine remains undetectable in cerebrospinal fluid following Clozapine-N-Oxide Hydrochloride administration, confirming that neuronal Designer Receptors Exclusively Activated by Designer Drugs activation is mediated predominantly by the parent compound rather than its metabolite [3]. This metabolic stability is critical for interpreting chemogenetic experiments, as it minimizes confounds from clozapine’s broad pharmacological activity [1] [6].

Properties

CAS Number

2375662-42-1

Product Name

clozapine-N-oxide hydrochloride

IUPAC Name

3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine;hydrochloride

Molecular Formula

C18H20Cl2N4O

Molecular Weight

379.29

InChI

InChI=1S/C18H19ClN4O.ClH/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;/h2-7,12,20H,8-11H2,1H3;1H

InChI Key

IUZGHVYKAJMBGO-UHFFFAOYSA-N

SMILES

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-].Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.